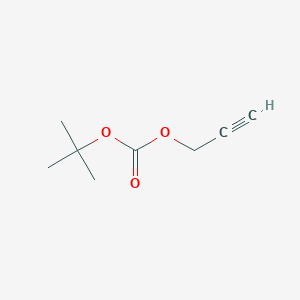
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the following structural formula:
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
It belongs to the class of acrylates and contains both a pyridine ring and an acrylate moiety. The Z configuration indicates that the substituents on the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate.” One common method involves the reaction of 3-(6-chloropyridin-3-yl)propenal (an aldehyde) with methyl acrylate. The reaction proceeds under basic conditions, and the Z configuration is typically favored.
Reaction Conditions: The reaction conditions may include a base (such as sodium hydroxide or potassium carbonate) and a solvent (such as ethanol or acetonitrile). Heating the reaction mixture facilitates the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Chemischer Reaktionen
Reactivity: “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can undergo various chemical reactions:
Oxidation: It may be oxidized to form an acid or other functionalized derivatives.
Reduction: Reduction can yield the corresponding alcohol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acrylate group.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The acid or ester form.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst). It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can be compared with related compounds, such as other pyridine-containing acrylates or chlorinated derivatives. Its uniqueness lies in its specific combination of functional groups and stereochemistry.
For further exploration, consider investigating similar compounds like 3-(6-chloropyridin-3-yl)propenal or other acrylates with different substituents.
Eigenschaften
Molekularformel |
C9H8ClNO2 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
methyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3- |
InChI-Schlüssel |
CMWAMJBCWMMGCH-HYXAFXHYSA-N |
Isomerische SMILES |
COC(=O)/C=C\C1=CN=C(C=C1)Cl |
Kanonische SMILES |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
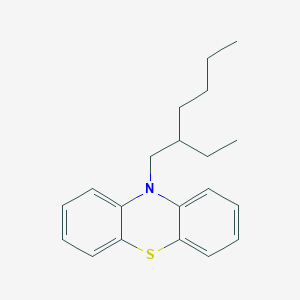
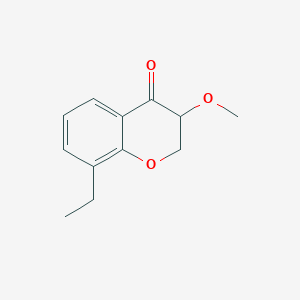
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
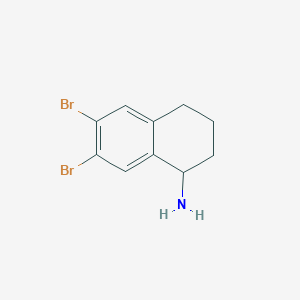
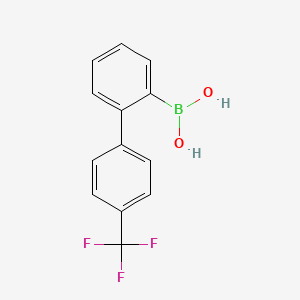
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)
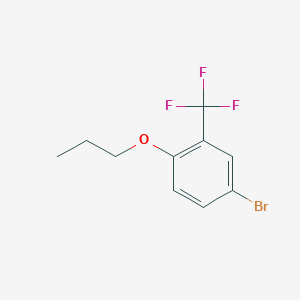
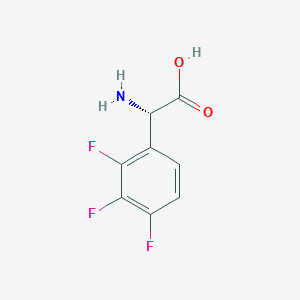
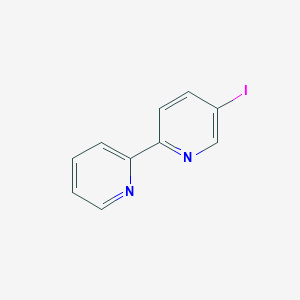
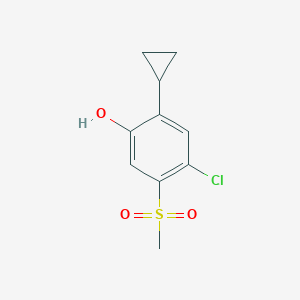
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
